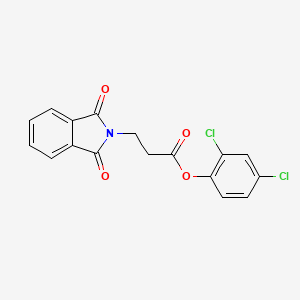![molecular formula C21H20N2O7 B11621535 Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)
Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二甲基-4-[5-(2-硝基苯基)呋喃-2-基]-1,4-二氢吡啶-3,5-二羧酸二甲酯是一种复杂的天然有机化合物,以其独特的化学结构和在各个科学领域的潜在应用而闻名。该化合物是二氢吡啶类化合物的衍生物,而二氢吡啶类化合物以其在心血管治疗中使用的钙通道阻滞剂的作用而著称。
准备方法
合成路线和反应条件
2,6-二甲基-4-[5-(2-硝基苯基)呋喃-2-基]-1,4-二氢吡啶-3,5-二羧酸二甲酯的合成通常涉及多步反应过程:
起始原料: 合成从2-硝基苯基呋喃和2,6-二甲基-3,5-二羧酸吡啶的制备开始。
缩合反应: 这些起始原料在碱的存在下,例如乙醇钠,进行缩合反应。
环化: 然后将中间产物环化以形成二氢吡啶环结构。
酯化: 最后,使用甲醇和催化剂如硫酸进行酯化反应,得到所需化合物。
工业生产方法
在工业环境中,该化合物的生产通过使用连续流反应器进行放大,以确保一致的质量和产量。反应条件经过优化,以保持高效率并最大限度地减少副产物。
化学反应分析
反应类型
2,6-二甲基-4-[5-(2-硝基苯基)呋喃-2-基]-1,4-二氢吡啶-3,5-二羧酸二甲酯会经历几种类型的化学反应:
氧化: 该化合物可以被氧化成相应的吡啶衍生物。
还原: 还原反应可以将硝基转化为氨基。
取代: 亲电取代反应可以在芳环上发生。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 使用钯碳 (Pd/C) 的催化氢化或使用氯化亚锡 (SnCl₂) 的化学还原。
取代: 使用溴 (Br₂) 的卤化或使用硝酸 (HNO₃) 的硝化。
主要产物
氧化: 形成相应的吡啶衍生物。
还原: 形成氨基衍生物。
取代: 形成卤代或硝基衍生物。
科学研究应用
2,6-二甲基-4-[5-(2-硝基苯基)呋喃-2-基]-1,4-二氢吡啶-3,5-二羧酸二甲酯在科学研究中具有多种应用:
化学: 用作有机合成中的构建单元以及配位化学中的配体。
生物学: 研究其对细胞钙通道的潜在影响。
医学: 研究其在开发新型心血管药物中的潜在用途。
工业: 用于合成先进材料以及作为制药生产中的前体。
作用机制
该化合物主要通过与钙通道相互作用发挥作用。它与细胞膜上的 L 型钙通道结合,抑制钙离子的流入。这种作用导致血管扩张和心脏负荷降低,使其可用于治疗高血压和心绞痛。
相似化合物的比较
类似化合物
硝苯地平: 另一种结构相似但取代基不同的二氢吡啶钙通道阻滞剂。
氨氯地平: 一种作用机制相似但作用时间更长的钙通道阻滞剂。
非洛地平: 以其高血管选择性和更长的作用时间而闻名。
独特性
2,6-二甲基-4-[5-(2-硝基苯基)呋喃-2-基]-1,4-二氢吡啶-3,5-二羧酸二甲酯的独特之处在于它存在呋喃环和硝基苯基,与其他二氢吡啶衍生物相比,它赋予了独特的化学性质和潜在的生物活性。
属性
分子式 |
C21H20N2O7 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20N2O7/c1-11-17(20(24)28-3)19(18(12(2)22-11)21(25)29-4)16-10-9-15(30-16)13-7-5-6-8-14(13)23(26)27/h5-10,19,22H,1-4H3 |
InChI 键 |
PVGFAMHQHVOWIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
methanolate](/img/structure/B11621468.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

methanolate](/img/structure/B11621526.png)
![benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11621528.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
